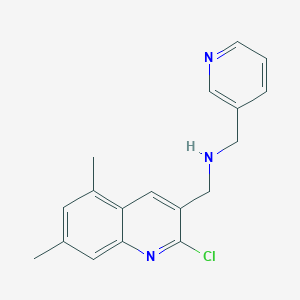

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine

Description

Properties

IUPAC Name |

N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3/c1-12-6-13(2)16-8-15(18(19)22-17(16)7-12)11-21-10-14-4-3-5-20-9-14/h3-9,21H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPPQNXEZABRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CN=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline Core and Key Intermediates

The quinoline nucleus, particularly 2-chloroquinoline derivatives, is commonly prepared starting from substituted anilines or acetanilides through cyclization and chlorination steps. A well-documented method involves the use of phosphoryl chloride and dimethylformamide (DMF) to form 2-chloroquinoline-3-carbaldehyde intermediates, which are crucial precursors for further functionalization.

Typical procedure for 2-chloroquinoline-3-carbaldehyde synthesis:

- Dimethylformamide (DMF) is chilled to 0 °C in a flask equipped with a drying tube.

- Phosphoryl chloride is added dropwise under stirring.

- Acetanilide or substituted acetanilides are introduced, and the mixture is heated to 75–80 °C for 16–18 hours.

- After completion, the reaction mixture is poured into ice water, precipitating the aldehyde product.

- The solid is filtered, washed, and recrystallized from ethyl acetate to yield 2-chloroquinoline-3-carbaldehyde as creamy-yellow crystals with typical yields around 69% and melting points near 148–149 °C.

Formation of the Methanamine Linkage

The key step in preparing 1-(2-chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine involves coupling the quinoline aldehyde intermediate with a pyridin-3-ylmethylamine moiety. This is typically achieved via reductive amination or nucleophilic substitution reactions.

- The aldehyde group at the 3-position of the quinoline ring reacts with pyridin-3-ylmethylamine under reductive amination conditions.

- Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride, which selectively reduce the imine intermediate formed between the aldehyde and amine.

- The reaction is usually carried out in anhydrous solvents such as dichloromethane or methanol under inert atmosphere to prevent oxidation.

- The product is purified by chromatographic techniques or recrystallization.

This approach ensures the formation of the methanamine linkage connecting the quinoline and pyridine rings with high selectivity and yield.

Chlorination and Substituent Control

The 2-chloro substituent on the quinoline ring is introduced during the initial cyclization step using phosphoryl chloride, which acts both as a chlorinating and dehydrating agent. The methyl groups at positions 5 and 7 are introduced via the choice of substituted acetanilides or through subsequent methylation reactions.

- Selective chlorination at position 2 is favored due to the electronic nature of the quinoline ring and reaction conditions.

- Methyl substituents are introduced by starting with 2,4-dimethylacetanilide derivatives or by directed methylation post-cyclization.

Alternative Synthetic Routes and Catalysis

Recent literature reports alternative methods involving catalytic processes and one-pot reactions to improve yields and reduce steps:

- Use of L-proline as an organocatalyst in water under heating, microwave, or ultrasonic irradiation has been shown to facilitate condensation and cyclization reactions involving 2-chloroquinoline derivatives.

- One-pot multi-component reactions combining quinoline intermediates with active methylene compounds and heterocyclic nucleophiles have been developed to access complex quinoline derivatives efficiently.

Analytical and Purification Techniques

Throughout the synthesis, the progress and purity of intermediates and final products are monitored by:

- Thin-layer chromatography (TLC) using silica gel with appropriate solvent systems (e.g., TEF 5:4:1).

- Infrared (IR) spectroscopy to confirm functional groups such as aldehydes and amines.

- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) for structural elucidation.

- Mass spectrometry (MS) for molecular weight confirmation.

- Recrystallization and chromatographic purification to achieve high purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Cyclization & Chlorination | DMF, POCl3, substituted acetanilide, 75–80 °C, 16–18 h | 2-chloroquinoline-3-carbaldehyde | ~69 | Formation of quinoline core |

| 2 | Reductive Amination | Pyridin-3-ylmethylamine, NaBH(OAc)3 or NaBH3CN, DCM/MeOH | This compound | Variable | Formation of methanamine linkage |

| 3 | Purification | Recrystallization, chromatography | Pure final compound | - | Confirmed by TLC, NMR, MS |

Research Findings and Considerations

- The use of phosphoryl chloride in DMF is a classical and reliable method for introducing the 2-chloro substituent and forming the quinoline aldehyde intermediate with good yields and purity.

- Reductive amination is preferred for coupling the quinoline aldehyde with pyridin-3-ylmethylamine due to its mild conditions and high selectivity, minimizing side reactions.

- Organocatalytic and microwave-assisted methods have been explored to enhance reaction rates and yields, offering greener and more efficient alternatives.

- Analytical characterization ensures the structural integrity and purity of the final compound, which is critical for subsequent biological or pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.

Substitution: Sodium methoxide, potassium thiolate, dimethylformamide, and elevated temperatures.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Comparison with Nitrothiophene-Based Methanamines

Benzothiophene and Thiazole Derivatives ()

Compounds 18–21 (Table 2) replace the quinoline core with benzothiophene, thiophene-pyrrole hybrids, or thiazole rings. These variations influence electronic properties and steric bulk:

- Compound 18: A benzothiophene core may enhance π-π stacking interactions compared to quinoline.

Table 2: Comparison with Benzothiophene and Thiazole Derivatives

Pyridine-Methylamine Derivatives ()

- BLL5 Maleate (): Features a carbazole core linked to pyridin-3-ylmethylmethanamine. The extended aromatic system may confer distinct photophysical properties compared to the quinoline-based target compound.

- 1-4 (): A simpler derivative with a thienylmethyl group, highlighting how substituent size (thiophene vs. quinoline) affects molecular volume and conformational flexibility.

Research Implications and Limitations

- Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent. Computational modeling (e.g., using SHELX or ORTEP ) could predict binding modes.

- Contradictions : While nitro groups enhance polarity (), chloro and methyl groups in the target compound may prioritize lipophilicity, necessitating empirical validation.

Biological Activity

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(pyridin-3-ylmethyl)methanamine is a synthetic compound that belongs to the quinoline and pyridine families. Its unique structure, characterized by a quinoline ring substituted with chlorine and methyl groups, along with a pyridine moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-pyridin-3-ylmethanamine |

| CAS Number | 917746-09-9 |

| Molecular Formula | C18H18ClN3 |

| Molecular Weight | 311.81 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function through several mechanisms:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction may disrupt metabolic pathways, leading to antimicrobial or anticancer effects.

- Receptor Modulation : By interacting with various receptors, it can modulate signaling pathways that influence cellular responses, potentially affecting processes like cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, quinoline derivatives have been shown to possess activity against various bacterial strains and fungi. The specific activity of this compound against pathogens has not been extensively documented but is an area of ongoing investigation.

Anticancer Activity

Quinoline-based compounds are frequently explored for their anticancer properties. Studies have demonstrated that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines. The potential for this compound to act as an anticancer agent is supported by its structural similarities to known anticancer drugs.

Case Studies and Research Findings

Several studies have investigated related compounds within the quinoline family:

- Study on Quinoline Derivatives : A study published in Bioorganic & Medicinal Chemistry highlighted that certain quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis suggested that substituents on the quinoline ring play a crucial role in enhancing biological activity .

- Enzyme Inhibition Studies : Research has shown that quinoline derivatives can act as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancer cells .

- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of several quinoline compounds against Gram-positive and Gram-negative bacteria, revealing promising results for derivatives similar to our compound .

Q & A

Basic Research Question

- H/C NMR : Identify key signals:

- Quinoline C-2 chloro group (downfield C ~150 ppm).

- Pyridinylmethylamine protons (δ ~3.8–4.2 ppm for CH₂-N).

- HRMS : Ensure exact mass matches theoretical values (e.g., C₁₉H₁₉ClN₃: [M+H] = 324.1267).

- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of calculated values .

What strategies optimize reaction yields in multi-step syntheses of this compound?

Advanced Research Question

- Stepwise Monitoring : Use TLC or LC-MS to track intermediates (e.g., aldehyde formation in Vilsmeier-Haack step) .

- Solvent and Catalyst Screening : For reductive amination, test polar aprotic solvents (e.g., THF) and catalysts like acetic acid to enhance imine formation.

- Purification : Employ gradient column chromatography (hexane/ethyl acetate to dichloromethane/methanol) to isolate the final product with >95% purity .

How can researchers evaluate the compound’s potential biological activity using computational tools?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like serotonin receptors (5-HT₂C) or PRMT5, leveraging structural analogs (e.g., PRMT5 inhibitors with pyridinylmethylamine motifs) .

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity data from related compounds .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis .

What methods ensure high purity of the compound post-synthesis?

Basic Research Question

- HPLC : Use a C18 column (ACN/water gradient) to achieve ≥98% purity; monitor for byproducts (e.g., unreacted aldehyde).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal growth.

- Spectroscopic Consistency : Compare H NMR integrals (e.g., 19 protons for C₁₉H₁₉ClN₃) with theoretical values .

How can researchers resolve conflicting biological activity data across studies?

Advanced Research Question

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line, assay type).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Confirmation : Ensure test compounds are identical via C NMR or X-ray crystallography to rule out isomer contamination .

What are the best practices for storing this compound to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.